![molecular formula C10H15BF3KO2 B13468065 Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide](/img/structure/B13468065.png)
Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[6-(methoxycarbonyl)spiro[25]octan-1-yl]boranuide is a complex organoboron compound It is known for its unique structure, which includes a spirocyclic framework and a trifluoroborate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide typically involves the reaction of a spirocyclic precursor with a boron reagent. One common method is the reaction of a spirocyclic alcohol with potassium trifluoroborate under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is often achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the product is usually a biaryl compound, while oxidation reactions yield boronic acids or esters .
Scientific Research Applications
Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide has several scientific research applications:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide exerts its effects involves the formation of a boron-palladium complex in cross-coupling reactions. This complex facilitates the transfer of the organic group from boron to palladium, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved include the activation of the boron reagent and the subsequent transmetalation and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide
- This compound
- This compound
Uniqueness
This compound is unique due to its spirocyclic structure and the presence of a trifluoroborate group. This combination imparts distinct reactivity and stability to the compound, making it particularly useful in cross-coupling reactions. Compared to other boron reagents, it offers enhanced functional group tolerance and milder reaction conditions .
Properties
Molecular Formula |
C10H15BF3KO2 |
|---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
potassium;trifluoro-(6-methoxycarbonylspiro[2.5]octan-2-yl)boranuide |
InChI |
InChI=1S/C10H15BF3O2.K/c1-16-9(15)7-2-4-10(5-3-7)6-8(10)11(12,13)14;/h7-8H,2-6H2,1H3;/q-1;+1 |
InChI Key |
FWERSLYNOGEYTB-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CC12CCC(CC2)C(=O)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


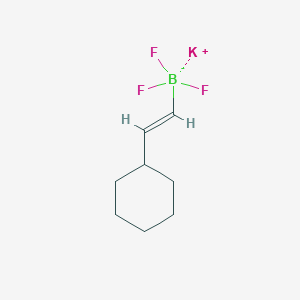
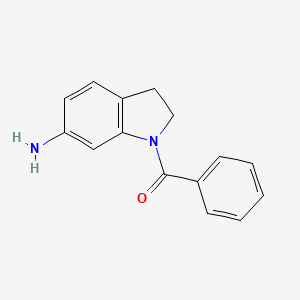
![4-[(Dimethylamino)methyl]oxan-4-amine](/img/structure/B13467991.png)
![[4-(Azidomethyl)phenyl]boronic acid](/img/structure/B13468007.png)
![2-{5-Oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-amine](/img/structure/B13468011.png)
![Tert-butyl 6,6-difluoro-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13468017.png)
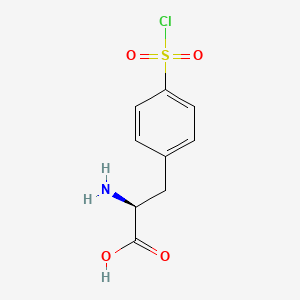
![1-{4',5-Dichloro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13468023.png)
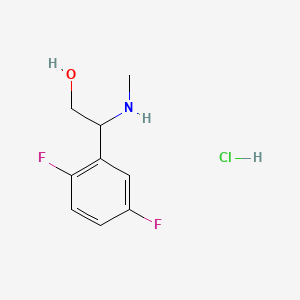
![7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13468035.png)
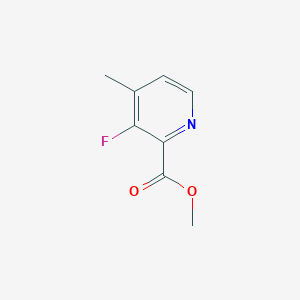
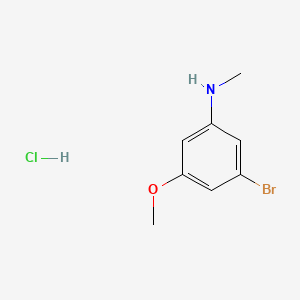
![Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride](/img/structure/B13468063.png)
![5-Oxa-2-azaspiro[3.4]octane-7-carbaldehyde](/img/structure/B13468067.png)
